
2-ethoxy-5-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-5-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride is a complex organic compound with a unique structure that includes an ethoxy group, a trioxo-thiazolidinyl group, and a sulfonyl chloride group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-5-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 2-ethoxy-5-nitrobenzenesulfonyl chloride with a thiazolidinone derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethoxy-5-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the thiazolidinone moiety.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Water or aqueous base under mild conditions.
Major Products Formed
Substitution Products: Sulfonamides, sulfonate esters, or sulfonate thiols.
Oxidation Products: Oxidized derivatives of the thiazolidinone ring.
Reduction Products: Reduced forms of the thiazolidinone ring.
Hydrolysis Products: Sulfonic acids.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-5-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-ethoxy-5-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity makes it useful as a biochemical probe and in the design of enzyme inhibitors. The thiazolidinone moiety may also interact with specific molecular targets, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethoxy-5-(4-methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride
- 2-Ethoxy-5-(4-chloro-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride
Uniqueness
2-ethoxy-5-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the ethoxy group, trioxo-thiazolidinyl group, and sulfonyl chloride group in a single molecule provides a versatile platform for chemical modifications and biological interactions.
Eigenschaften
IUPAC Name |
2-ethoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO6S2/c1-2-19-9-4-3-8(7-10(9)21(12,17)18)13-11(14)5-6-20(13,15)16/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNXQCDQINSFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

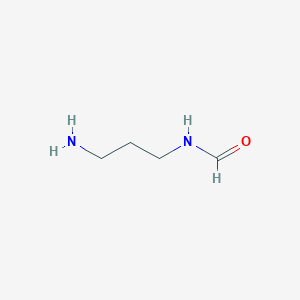

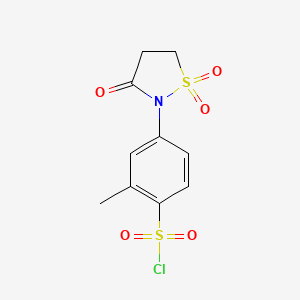
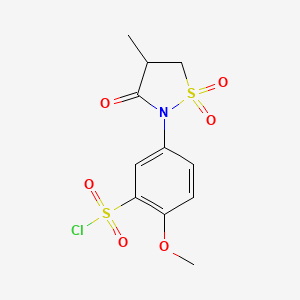

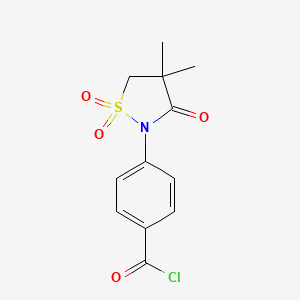
![3-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B7792996.png)


![2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B7793028.png)
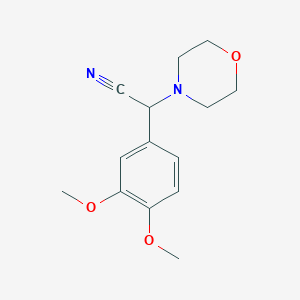
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N,N-diphenylacetamide](/img/structure/B7793053.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7793061.png)
